5-[(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo]barbituric acid
Overview
Description
Pigment Orange 64, also known as Fast Orange GP, is a bright reddish-orange pigment with high tint strength. It belongs to the benzimidazolone class of high-performance organic pigments. This pigment is known for its excellent light fastness, heat resistance, and overall stability, making it a popular choice in various industrial applications, including plastics, inks, and coatings .
Preparation Methods
The preparation of Pigment Orange 64 involves several steps:
Diazotization: 5-amino-6-methyl benzimidazolone is dissolved in water and hydrochloric acid, then cooled to 0-5°C. .
Coupling Reaction: Barbituric acid is dissolved in a buffer solution containing sodium hydroxide and other agents. .
Filtration and Drying: The resulting mixture is filtered, washed, and dried to obtain the final pigment product
Industrial production methods follow similar steps but are scaled up to handle larger quantities and ensure consistent quality and stability .
Chemical Reactions Analysis
Pigment Orange 64 undergoes several types of chemical reactions:
Oxidation and Reduction: The pigment is stable under oxidative and reductive conditions, maintaining its color and properties.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Coupling Reactions: As described in the preparation methods, coupling reactions are crucial for its synthesis
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and barbituric acid . The major product formed is the Pigment Orange 64 itself, characterized by its bright reddish-orange color and high stability .
Scientific Research Applications
Pigment Orange 64 has a wide range of applications in scientific research:
Chemistry: Used as a standard pigment in various chemical formulations and studies
Biology: Employed in biological staining and imaging techniques due to its bright color and stability.
Medicine: Investigated for potential use in medical imaging and diagnostic tools.
Industry: Widely used in the production of plastics, inks, and coatings due to its excellent fastness properties and heat resistance
Mechanism of Action
The mechanism of action of Pigment Orange 64 involves its interaction with light and other environmental factors. Its molecular structure allows it to absorb specific wavelengths of light, resulting in its characteristic bright reddish-orange color . The pigment’s stability is due to its benzimidazolone core, which provides resistance to heat, light, and chemical degradation .
Comparison with Similar Compounds
Pigment Orange 64 can be compared with other benzimidazolone pigments such as Pigment Yellow 151, Pigment Yellow 180, and Pigment Orange 36 . These pigments share similar properties, including high tint strength and stability. Pigment Orange 64 is unique in its specific hue and application versatility .
Similar Compounds
- Pigment Yellow 151
- Pigment Yellow 180
- Pigment Orange 36
Pigment Orange 64 stands out due to its bright reddish-orange color, making it a preferred choice for applications requiring high-performance pigments .
Properties
IUPAC Name |
5-[(6-methyl-2-oxo-1,3-dihydrobenzimidazol-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O4/c1-4-2-6-7(14-11(21)13-6)3-5(4)17-18-8-9(19)15-12(22)16-10(8)20/h2-3,8H,1H3,(H2,13,14,21)(H2,15,16,19,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITYHZCLJGBCAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N=NC3C(=O)NC(=O)NC3=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6072502 | |
Record name | 5-((2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo)barbituric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6072502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Other Solid | |
Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[2-(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
72102-84-2 | |
Record name | 5-[2-(2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)diazenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72102-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pigment Orange 64 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072102842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[2-(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-((2,3-Dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo)barbituric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6072502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo]barbituric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.383 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIGMENT ORANGE 64 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSE7HB753B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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